molecular formula C23H21N3O2S B2423642 3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-46-1

3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2423642
CAS No.: 863594-46-1
M. Wt: 403.5
InChI Key: YRPHFOVXRPPIKF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide (CAS 863594-46-1) is a synthetic organic compound with a molecular formula of C23H21N3O2S and a molecular weight of 403.5 g/mol. Its structure incorporates a [1,3]thiazolo[5,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The thiazole ring is a versatile heterocycle frequently found in molecules of pharmacological interest, contributing to properties such as anti-inflammatory and anticancer activities . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. All products are for research use only and not intended for human or animal use .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-18(22-26-20-7-4-14-24-23(20)29-22)5-3-6-19(15)25-21(27)13-10-16-8-11-17(28-2)12-9-16/h3-9,11-12,14H,10,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHFOVXRPPIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCC2=CC=C(C=C2)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures have been synthesized via a one-pot three-component fusion reaction. This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

Given the compound’s structural similarity to other thiazolo[3,2-a]pyrimidines, it might affect similar biochemical pathways Thiazolo[3,2-a]pyrimidines are known to be involved in various biological activities, including antimicrobial, antiviral, and anticancer activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers, its effects are likely under investigation. More research is needed to describe the molecular and cellular effects of the compound’s action.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a derivative of thiazolo[5,4-b]pyridine, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its potential applications in medicinal chemistry.

Synthesis

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves multi-step processes that include acylation and cyclization reactions. For instance, a related compound was synthesized through a series of reactions starting from commercially available precursors, yielding moderate to good results with respect to purity and yield . The incorporation of the methoxyphenyl group is significant for enhancing biological activity.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies suggest that the presence of specific functional groups in thiazolo[5,4-b]pyridine derivatives is crucial for their biological efficacy. The methoxy group at the para position has been associated with improved lipophilicity and bioavailability, while the thiazole moiety contributes to the compound's interaction with various biological targets. For example, SAR analyses have shown that modifications in the phenyl ring can significantly affect cytotoxicity and enzyme inhibition properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives. For instance, compounds with similar structures have demonstrated potent inhibitory effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often fall below 10 µM, indicating strong antiproliferative activity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. A related thiazolo[5,4-b]pyridine showed an IC50 as low as 3.6 nM, suggesting that structural modifications can lead to potent enzyme inhibitors . The sulfonamide functionality in these compounds appears critical for their activity against PI3Kα.

Antifungal Properties

Additionally, compounds derived from thiazolo[5,4-b]pyridine have shown antifungal activity against species such as Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents like ketoconazole, showcasing their potential in treating fungal infections .

Case Studies

  • Anticancer Studies : A series of thiazolo[5,4-b]pyridine derivatives were tested against several cancer cell lines. One notable compound exhibited an IC50 value of 7 µM against A-431 cells and similar efficacy against other cell lines, indicating broad-spectrum anticancer activity.
  • Enzyme Inhibition : In vitro assays revealed that certain derivatives effectively inhibited PI3K activity at nanomolar concentrations, highlighting their potential as therapeutic agents in oncology.

Scientific Research Applications

The biological activity of 3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide has been evaluated in several studies:

  • Antimicrobial Activity : Studies have demonstrated that thiazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial properties. For example, compounds similar to this structure have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .
  • Anticancer Potential : The compound's structural features suggest potential anticancer applications. Research indicates that thiazolo[5,4-b]pyridine derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship studies highlight that modifications on the thiazole ring significantly influence cytotoxicity against cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo[5,4-b]pyridine derivatives. Key findings include:

  • Functional Groups : The presence of electron-withdrawing groups enhances the compound's potency against specific targets. For instance, methoxy and methyl substitutions have been linked to increased activity against phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways .
  • Binding Interactions : Molecular docking studies reveal that these compounds interact favorably with target proteins such as MurD and DNA gyrase. The binding energies obtained suggest a strong affinity of these derivatives for their targets, which correlates with their observed biological activities .

Case Studies

Several case studies have illustrated the applications of this compound:

  • Antimicrobial Screening : A series of thiazolo[5,4-b]pyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that specific structural modifications led to enhanced efficacy against resistant bacterial strains .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .

Q & A

Q. Methodological Answer :

  • Target Selection : Prioritize kinases or receptors structurally related to the thiazolo[5,4-b]pyridine scaffold (e.g., tyrosine kinase inhibitors) .
  • Assay Design :
    • Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity in cancer cell lines .
    • Perform enzyme inhibition assays with purified targets (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .
  • Data Interpretation : Compare IC50_{50} values with known inhibitors to assess potency .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or nitro groups) to evaluate electronic effects on bioactivity .
  • Functional Group Analysis : Test truncated analogs (e.g., removal of the thiazolo[5,4-b]pyridine ring) to identify critical pharmacophores .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins and correlate with experimental IC50_{50} values .

Advanced: How can computational methods resolve contradictions in bioactivity data?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify unstable binding poses that explain variability in IC50_{50} values .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to rationalize potency trends .
  • Meta-Analysis : Cross-reference bioactivity data with structural databases (e.g., ChEMBL) to identify outliers or assay-specific artifacts .

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